5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-bromophenyl group, a 4-ethylpiperazine moiety, and a furan-2-yl ring. Its synthesis likely involves multi-step reactions, including cyclization and substitution steps, as inferred from analogous compounds in the literature . The furan ring contributes to π-stacking interactions, which could influence binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
5-[(4-bromophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN5O2S/c1-2-25-9-11-26(12-10-25)17(14-5-7-15(22)8-6-14)18-20(28)27-21(30-18)23-19(24-27)16-4-3-13-29-16/h3-8,13,17,28H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNULMHVYIWJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, based on recent studies.
Chemical Structure
The compound's structure features a thiazolo-triazole core substituted with a bromophenyl and an ethylpiperazine moiety. This unique configuration is believed to contribute to its biological properties.
Biological Activities
1. Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been tested for their minimum inhibitory concentration (MIC) against various pathogens. The results indicated that certain derivatives had MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial activity .
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| 5a | 0.22 | 0.25 |
| 7b | 0.24 | 0.26 |
2. Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications. In vitro studies indicated that thiazole derivatives could significantly reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. The anti-inflammatory effects were attributed to the inhibition of TNF-alpha and IL-1beta production .
3. Neuroprotective Effects
Research has also suggested that compounds with similar structures may exhibit neuroprotective properties by mitigating excitotoxicity in neuronal cultures. For example, a related thiazoline derivative demonstrated protective effects against glutamate-induced toxicity, reducing intracellular Ca²⁺ influx and oxidative stress markers .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives, including the target compound. The derivatives were assessed for their ability to inhibit bacterial growth and reduce biofilm formation. Results indicated that compounds with the thiazolo-triazole framework exhibited enhanced activity compared to traditional antibiotics like Ciprofloxacin .
Comparison with Similar Compounds
Key Observations:
- Synthesis Efficiency : Yields for thiazolo-triazole derivatives range from 54% to 71% , suggesting moderate efficiency for this class. The target compound’s synthesis would likely require optimization due to its bulky substituents.
- Thermal Stability : Melting points correlate with substituent bulk and polarity. For example, nitro and sulfonyl groups in 5a increase rigidity and melting point (265–267°C) , whereas hydroxyethylpiperazine in 6c lowers it (189–192°C) .
Pharmacological and Physicochemical Properties
Bioactivity Trends:
- Antimicrobial Activity : Analogues like 6c and 5a exhibit moderate to high antimicrobial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli . The bromophenyl group in the target compound may enhance Gram-positive activity due to increased membrane penetration .
- Antifungal Potential: Molecular docking studies on related triazole-thiadiazoles suggest inhibition of fungal lanosterol 14α-demethylase (CYP51), a key target in antifungal therapy . The ethylpiperazine group in the target compound could improve binding to CYP51’s heme cofactor.
Solubility and Lipophilicity:
- The 4-ethylpiperazine substituent in the target compound enhances water solubility compared to non-polar analogues like 5a .
- LogP values for similar compounds range from 2.1 (hydrophilic) to 4.5 (lipophilic), depending on substituents . The bromophenyl group likely increases logP, balancing solubility and membrane permeability.
Structural and Conformational Analysis
- Planarity vs. Flexibility: Compounds with planar aromatic systems (e.g., 5a) show stronger π-π interactions but reduced conformational adaptability .
- Crystallography : Isostructural compounds (e.g., ) exhibit triclinic symmetry with two independent molecules per asymmetric unit, suggesting similar packing patterns. The target compound’s crystallization behavior may differ due to its asymmetric substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
